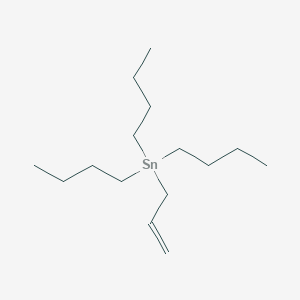Allyltributylstannane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis
- Catalyst: ATBT can act as a catalyst in various organic reactions, particularly in allylation processes. Its allyl group can be transferred to other molecules, forming new carbon-carbon bonds. Research has explored its use in the synthesis of pharmaceuticals, fine chemicals, and polymers [1].
Source
Studies like this one published in the Journal of the American Chemical Society demonstrate ATBT's role as a catalyst in allylation reactions: A Lewis Acid-Mediated Allylation of Carbonyl Compounds with Allyltributyltin:
Free Radical Processes
- Free Radical Source: ATBT can be a source of free radicals, which are highly reactive molecules with an unpaired electron. Researchers have utilized ATBT to initiate and study radical polymerization reactions, allowing for the investigation of polymer formation mechanisms [2].
Source
This research article published in Polymer describes the use of ATBT as a free radical initiator: Kinetics and Mechanism of the Thermal Decomposition of Allyltributyltin in Toluene:
Model Organotin Compound
- Environmental Impact Studies: Due to its similarity to other TBT compounds, ATBT can be used as a model to study the environmental effects of organotin compounds. Research explores how these compounds interact with ecosystems and their potential impact on aquatic life [3].
Source
A study published in Environmental Science & Technology explores the use of ATBT as a model for TBT environmental impact: Environmental Fate of Tributyltin (TBT) in Marine Sediments:
Allyltributylstannane is an organotin compound with the chemical formula C₁₅H₃₂Sn. It consists of a central tin atom bonded to three butyl groups and one allyl group. This compound is notable for its utility in organic synthesis, particularly in allylation reactions, where it serves as a nucleophilic allylating agent. The presence of the tin atom imparts unique reactivity characteristics, allowing for various transformations in organic chemistry.
- Allylation Reactions: Allyltributylstannane reacts with carbonyl compounds such as aldehydes and ketones to form allylated products. This reaction is often facilitated by catalysts such as cuprous iodide or azobisisobutyronitrile (AIBN) .
- Radical Reactions: The compound can engage in free radical reactions, particularly when reacting with α-substituted ketones, leading to the formation of free radical trapping products .
- Three-Component Reactions: Allyltributylstannane has been utilized in three-component reactions involving aldehydes and amines, demonstrating its versatility in synthetic applications .
Allyltributylstannane can be synthesized through various methods:
- Direct Synthesis: One common method involves the reaction of tributyltin chloride with allyl bromide or allyl chloride in the presence of a base. This reaction typically proceeds under reflux conditions to yield allyltributylstannane.
- Catalyzed Reactions: Catalysts such as cuprous iodide can enhance the efficiency of allylation reactions involving allyltributylstannane, making it a valuable reagent in synthetic organic chemistry .
Allyltributylstannane finds extensive applications in organic synthesis:
- Organic Synthesis: It is widely used as an allylating agent for the synthesis of complex organic molecules, including pharmaceuticals and natural products.
- Material Science: Due to its unique properties, it can be employed in the development of new materials, particularly those requiring specific functional groups.
Research into the interactions of allyltributylstannane with various substrates has revealed its ability to form stable complexes and facilitate diverse chemical transformations. Studies have shown that it can effectively react with a variety of electrophiles, including carbonyl compounds and nitroalkanes, leading to significant advancements in synthetic methodologies .
Allyltributylstannane belongs to a class of organotin compounds that share similar structural features but differ in their reactivity and applications. Here are some comparable compounds:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| Tributylstannane | C₁₂H₃₉Sn | Commonly used as a reagent but lacks allylic reactivity. |
| Allyltin Trichloride | C₄H₇Cl₃Sn | More reactive due to halogen presence; used in polymerization. |
| Phenyltrimethoxystannane | C₈H₁₉O₃Sn | Used in surface modification; less nucleophilic than allyl derivatives. |
Allyltributylstannane stands out due to its unique ability to participate in allylation reactions effectively while maintaining stability under various conditions. Its distinct structure allows for versatile applications that are not achievable with other similar compounds.
UNII
GHS Hazard Statements
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (97.78%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (97.78%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H372 (95.56%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (97.78%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (97.78%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms




Acute Toxic;Irritant;Health Hazard;Environmental Hazard








